5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 3-amino-5-methylpyrazole with benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and is used in the study of various biological pathways.
Medicine: It has been investigated for its anticancer properties and as a potential therapeutic agent for other diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- 4-Phenyl-2H-pyrazolo[1,5-a]pyrimidin-3(5H)-one
- 2-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-3-amine
Uniqueness
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique combination of structural features and functional properties. Its fused ring system provides rigidity and planarity, which are advantageous for binding interactions with biological targets. Additionally, the presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical reactivity and photophysical properties .
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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